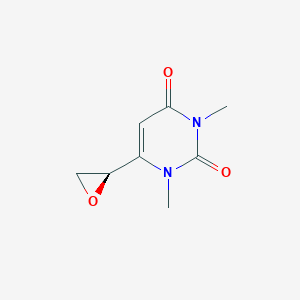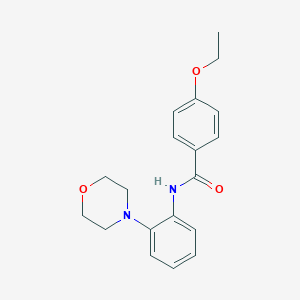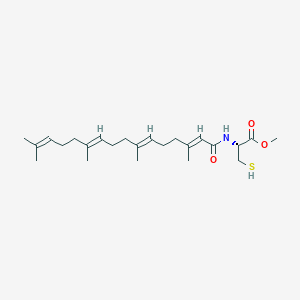![molecular formula C16H17N3O3S B238442 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may have off-target effects that need to be carefully evaluated in future studies.
Orientations Futures
There are several potential future directions for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide research. One area of interest is the development of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide-based therapeutics for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential off-target effects. Finally, the development of novel synthetic methods for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological effects of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction between 3,5-dimethoxybenzoic acid and 3-methyl-2-pyridinecarbonyl chloride in the presence of triethylamine and thioamide. The resulting compound is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been studied for its potential as an anti-inflammatory agent.
Propriétés
Nom du produit |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Formule moléculaire |
C16H17N3O3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-4-6-17-14(10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
Clé InChI |
DQVDTPILPLKPSV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)